REACTION_CXSMILES
|
C(O[C:4](=[O:16])[C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8](F)=[CH:7][C:6]=1[F:15])C.[CH2:17]([O:19]C(=O)C1C=CC(F)=CC=1F)[CH3:18].[N+]([O-])(O)=O.O[S:35](O)(=O)=O>>[F:15][C:6]1[C:5]([CH:4]=[O:16])=[CH:10][C:9]2[NH:11][C:17](=[O:19])[CH2:18][S:35][C:8]=2[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=C(C(=C1)[N+](=O)[O-])F)F)=O
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=C(C=C1)F)F)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].OS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between H2O and CH2Cl2 (400 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(NC(CS2)=O)C=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |